

# Analytical methods for "3-Amino-4-hydroxy-5-methoxybenzoic acid" quantification

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## Compound of Interest

Compound Name: *3-Amino-4-hydroxy-5-methoxybenzoic acid*

CAS No.: 84211-28-9

Cat. No.: B2741017

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Application Note: Quantification of **3-Amino-4-hydroxy-5-methoxybenzoic Acid**

Subtitle: Advanced Protocols for Pharmaceutical Impurity Profiling and Biological Metabolite Analysis

## Executive Summary

This guide details the analytical quantification of **3-Amino-4-hydroxy-5-methoxybenzoic acid** (also known as 5-Aminovanillic acid; CAS: 84211-28-9). This compound is a critical intermediate in the synthesis of COMT inhibitors (e.g., Opicapone), a degradation product in lignin valorization workflows, and a bioactive metabolite with antibacterial properties.

Due to its zwitterionic nature (containing amine, hydroxyl, and carboxylic acid groups) and susceptibility to oxidative degradation, standard reversed-phase HPLC often yields poor retention or peak tailing. This protocol provides two optimized workflows:

- RP-HPLC-UV: For high-concentration quality control (QC) and process monitoring.

- HILIC-MS/MS: For trace-level quantification in biological matrices (plasma, urine).

## Chemical Identity & Properties

Property	Detail
Chemical Name	3-Amino-4-hydroxy-5-methoxybenzoic acid
Synonyms	5-Aminovanillic acid; 3-Amino-5-methoxy-4-hydroxybenzoic acid
CAS Number	84211-28-9 (Free Acid); 15785-53-2 (HCl Salt)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub>
Molecular Weight	183.16 g/mol
pKa Values (Est.)	pKa <sub>1</sub> (COOH) ≈ 4.2; pKa <sub>2</sub> (NH <sub>3</sub> <sup>+</sup> ) ≈ 4.8; pKa <sub>3</sub> (OH) ≈ 9.0
Solubility	Soluble in DMSO, Methanol, Dilute Acid/Base; Sparingly soluble in water.[1]
Stability	High Risk: The amino-phenol moiety is prone to oxidation (browning) in solution.

## Analytical Strategy & Logic

### Challenge: The Zwitterionic Trap

At neutral pH, the compound exists as a zwitterion (COO<sup>-</sup> / NH<sub>3</sub><sup>+</sup>).

- Acidic pH (< 3): Fully protonated (COOH / NH<sub>3</sub><sup>+</sup>). The positive charge on the amine reduces retention on standard C18 columns, leading to elution in the void volume.
- Basic pH (> 9): Fully deprotonated (COO<sup>-</sup> / NH<sub>2</sub> / O<sup>-</sup>). Highly polar and unretained on C18.

### Solution: Column Selection

- For HPLC-UV: Use a Polar-Embedded C18 or Pentafluorophenyl (PFP) column. These phases interact with the aromatic ring and the polar amine, providing retention even at acidic pH.

- For LC-MS: Use HILIC (Hydrophilic Interaction Liquid Chromatography). The polar zwitterion retains well on a silica or amide phase, and the high-organic mobile phase enhances ESI+ desolvation.

## Protocol A: HPLC-UV (QC & Process Monitoring)

Best for: Pharmaceutical purity, synthesis yield, and raw material testing.

### Chromatographic Conditions

- System: HPLC or UHPLC with PDA/UV Detector.
- Column: Agilent Zorbax SB-Aq or Phenomenex Kinetex PFP (150 x 4.6 mm, 3.5  $\mu$ m or similar).
  - Why? The "Aq" (aqueous compatible) or PFP phase prevents phase collapse in high-water mobile phases and improves retention of polar amines.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: Acetonitrile (LC Grade).
- Flow Rate: 1.0 mL/min.
- Column Temp: 30°C.
- Injection Vol: 10  $\mu$ L.
- Detection: 280 nm (Primary - Phenolic absorption), 254 nm (Secondary).

### Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	5%	Equilibration
2.0	5%	Isocratic Hold (Load)
15.0	60%	Linear Gradient
16.0	95%	Wash
18.0	95%	Wash
18.1	5%	Re-equilibration
23.0	5%	End

## Standard Preparation

- Stock Solution (1 mg/mL): Dissolve 10 mg of reference standard in 10 mL of Methanol containing 0.1% Ascorbic Acid.
  - Critical: Ascorbic acid acts as an antioxidant to prevent the solution from turning brown (oxidation).
- Working Standard: Dilute with Mobile Phase A to desired range (e.g., 10–100 µg/mL).

## Protocol B: LC-MS/MS (Trace Bioanalysis)

Best for: Plasma pharmacokinetics (PK), metabolic profiling, and low-level impurity quantification.

## Mass Spectrometry Parameters (Source: ESI+)

The amino group facilitates facile protonation ( $[M+H]^+$ ).

- Ionization: Electrospray Ionization (ESI), Positive Mode.<sup>[2][3]</sup>
- Spray Voltage: 3500–4500 V.
- Capillary Temp: 300°C.

- Sheath Gas: 40 arb units; Aux Gas: 10 arb units.

MRM Transitions (Recommended Optimization):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Type
3-Amino-4-hydroxy-5-methoxybenzoic acid	184.2 [M+H] <sup>+</sup>	140.1 [M+H-CO <sub>2</sub> ] <sup>+</sup>	15–20	Quantifier
		125.1 [M+H-CO <sub>2</sub> -CH <sub>3</sub> ] <sup>+</sup>	25–30	Qualifier

| Internal Standard (e.g., Vanillic Acid-d3) | 172.2 | 127.1 | 20 | Reference |

Note: Since authentic deuterated 5-aminovanillic acid is rare, Vanillic Acid-d3 or a structural analog like Mesalazine-d3 can be used as an Internal Standard (IS).

## HILIC Chromatographic Conditions

- Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (100 x 2.1 mm, 1.7 μm).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
- Mobile Phase B: Acetonitrile (90%) / Water (10%) with 10 mM Ammonium Formate.
- Gradient:
  - 0–1 min: 95% B (High organic for retention).
  - 1–6 min: 95% → 60% B.
  - 6–8 min: 60% B.
  - 8.1 min: 95% B (Re-equilibration).

## Sample Preparation Workflows

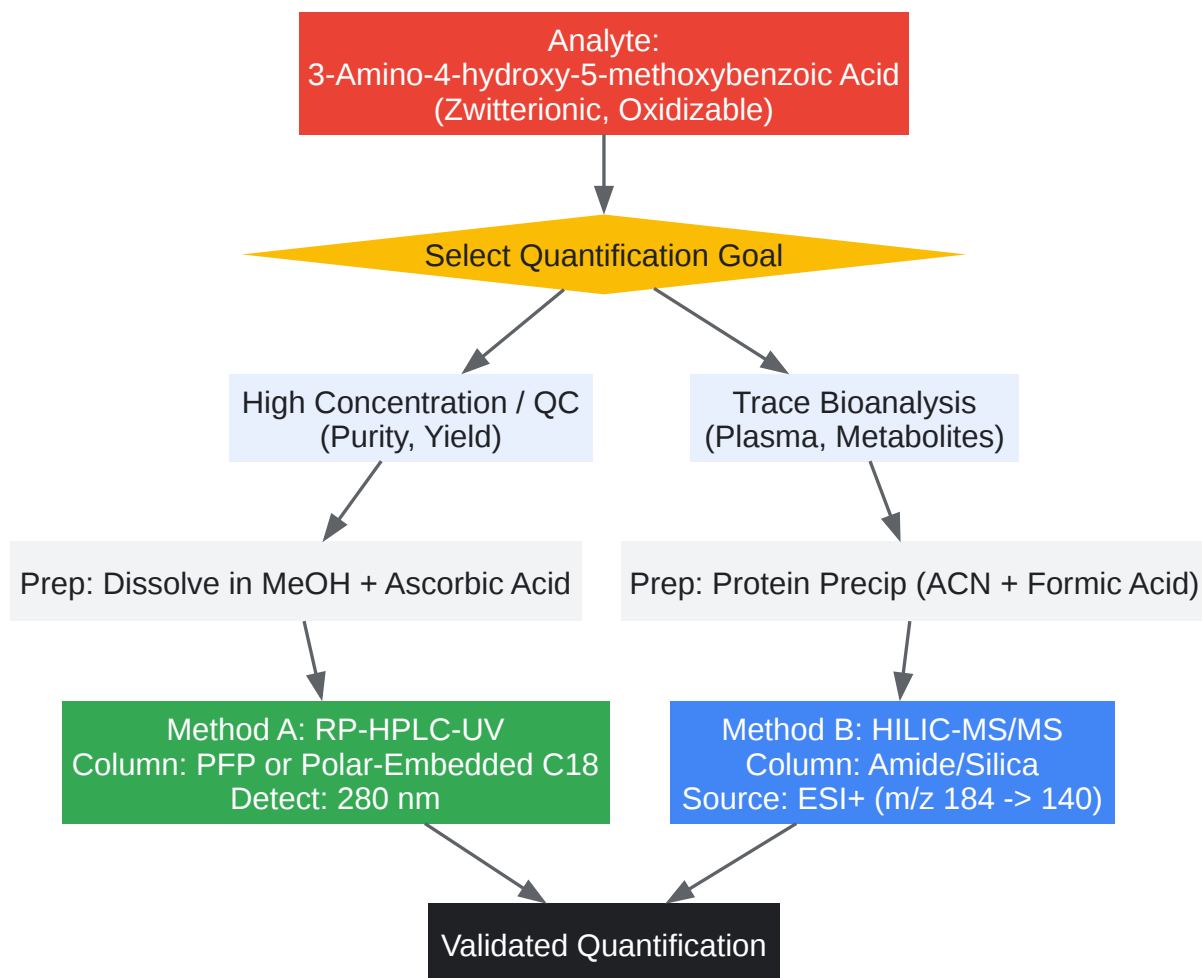
### A. Plasma/Serum (Protein Precipitation)

- Aliquot: Transfer 50  $\mu$ L of plasma to a centrifuge tube.
- Spike: Add 10  $\mu$ L of Internal Standard solution.
- Precipitate: Add 200  $\mu$ L of Ice-cold Acetonitrile containing 0.1% Formic Acid + 0.05% Ascorbic Acid.
  - Why? Acid ensures solubility of the amine; Ascorbic acid prevents oxidation during processing.
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: 12,000 x g for 10 minutes at 4°C.
- Transfer: Inject the supernatant directly (if using HILIC) or dilute 1:1 with water (if using RP-HPLC).

### B. Solid Dosage/API (Extraction)

- Weigh: 50 mg of powder.
- Dissolve: Add 50 mL of Diluent (50:50 Methanol:0.1% Formic Acid in Water).
- Sonicate: 15 minutes.
- Filter: 0.22  $\mu$ m PTFE filter.
- Inject.

## Visualization: Method Logic & Workflow



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Caption: Decision tree for selecting the appropriate analytical workflow based on sample type and sensitivity requirements.

## Method Validation Criteria (ICH Q2)

Parameter	Acceptance Criteria
Linearity	$R^2 > 0.999$ (UV); $R^2 > 0.99$ (MS)
Accuracy (Recovery)	98–102% (Drug Substance); 85–115% (Bioanalysis)
Precision (RSD)	< 2.0% (UV); < 15% (MS at LOQ)
LOD / LOQ	~0.1 $\mu\text{g/mL}$ (UV); ~1–5 $\text{ng/mL}$ (MS)
Stability	Solution stable for 24h at 4°C only if antioxidant is added.

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